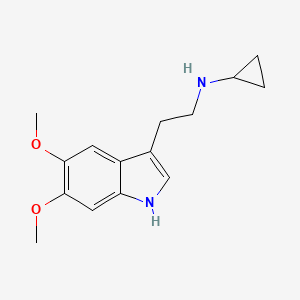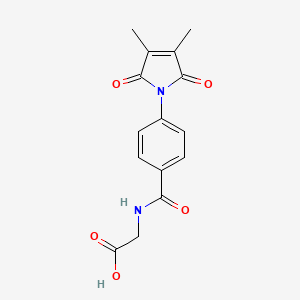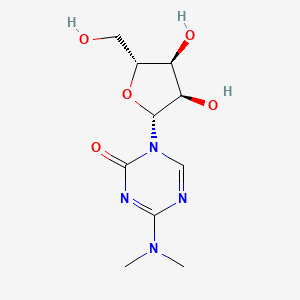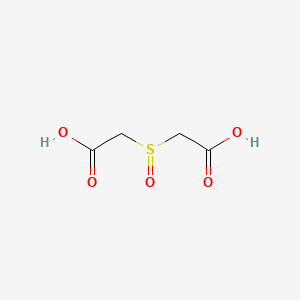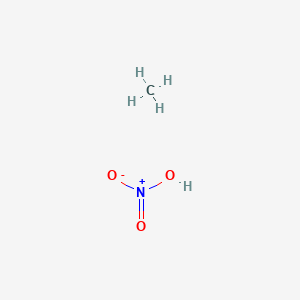
1,6-Bis(acetyloxy)-5,7-dimethoxy-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosahexaenoylcarnitine belongs to the class of organic compounds known as fluorenes. Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1, 3-diene.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes in Fuel Cells
A study by Wang et al. (2011) on fluorene-based poly(arylene ether sulfone) copolymers, which could include derivatives like 1,6-Bis(acetyloxy)-5,7-dimethoxy-9H-fluoren-9-one, found these materials suitable for polymer electrolyte membranes (PEMs) in fuel cells. These copolymers showed high proton conductivity and lower methanol permeability, suggesting potential in fuel cell technology (Wang et al., 2011).
Electroluminescent Materials
Research by Hu et al. (2013) synthesized pyrene-based fluorescent compounds, including derivatives of fluorene like this compound. These compounds showed potential as blue emitters in organic light-emitting diode (OLED) applications due to their high fluorescence and thermal stability (Hu et al., 2013).
Photovoltaic Applications
A study on liquid-crystal-conjugated polyelectrolytes, involving fluorene structures like this compound, demonstrated their application in enhancing power conversion efficiency in polymer solar cells. These structures helped in better energy-level alignment and charge extraction, transportation, and collection in solar cells (Liu et al., 2015).
Optical and Electronic Properties
Research on novel polyimides derived from spiro(fluorene-9,9′-xanthene) structures, closely related to fluorene derivatives, highlighted their optical transparency, solubility, and low dielectric constants. Such properties suggest their application in electronic devices (Zhang et al., 2010).
Eigenschaften
CAS-Nummer |
98665-32-8 |
|---|---|
Molekularformel |
C19H16O7 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
(6-acetyloxy-5,7-dimethoxy-9-oxofluoren-1-yl) acetate |
InChI |
InChI=1S/C19H16O7/c1-9(20)25-13-7-5-6-11-15-12(17(22)16(11)13)8-14(23-3)18(19(15)24-4)26-10(2)21/h5-8H,1-4H3 |
InChI-Schlüssel |
GLRHFDFCXRXABK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC(=C(C(=C23)OC)OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC(=C(C(=C23)OC)OC(=O)C)OC |
Andere CAS-Nummern |
98665-32-8 |
Synonyme |
docosahexaenoylcarnitine docosahexenoylcarnitine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1202591.png)
![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
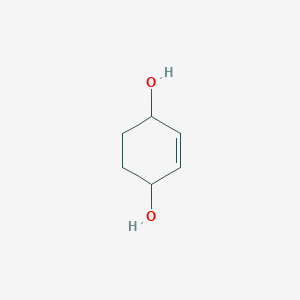
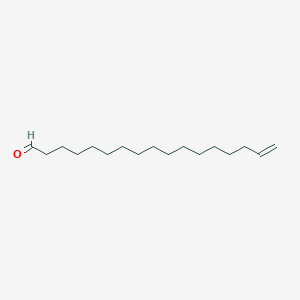
![3H-cyclopropa[c]quinoline](/img/structure/B1202598.png)

